molecular formula C21H27N3O4 B3711369 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

Cat. No.: B3711369
M. Wt: 385.5 g/mol
InChI Key: YFPZKRKGWUFJET-UHFFFAOYSA-N
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Description

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the two key starting materials: 3-ethoxy-4-methoxybenzyl chloride and 2-nitrobenzyl chloride.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution reaction between piperazine and 3-ethoxy-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 1-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazine.

    Second Nucleophilic Substitution: The intermediate is then subjected to a second nucleophilic substitution reaction with 2-nitrobenzyl chloride, again in the presence of a base like potassium carbonate, to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and ethoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-aminophenyl)methyl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-ethoxy-4-methoxyphenol and piperazine derivatives.

Scientific Research Applications

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting central nervous system disorders.

    Biological Studies: The compound is studied for its potential anti-inflammatory and analgesic properties.

    Chemical Biology: It serves as a tool compound for studying the interactions of piperazine derivatives with biological targets.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors in the central nervous system, such as serotonin and dopamine receptors. This modulation can lead to changes in neurotransmitter levels, resulting in the observed pharmacological effects.

Comparison with Similar Compounds

  • 1-[(3-Methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
  • 1-[(3-Ethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
  • 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-aminophenyl)methyl]piperazine

Comparison: 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its pharmacological properties and interactions with biological targets. The nitro group also plays a crucial role in its reactivity and potential reduction to an amino group, which can further modify its biological activity.

This compound’s unique combination of functional groups makes it a valuable scaffold for the development of new therapeutic agents and for studying the structure-activity relationships of piperazine derivatives.

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-3-28-21-14-17(8-9-20(21)27-2)15-22-10-12-23(13-11-22)16-18-6-4-5-7-19(18)24(25)26/h4-9,14H,3,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPZKRKGWUFJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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